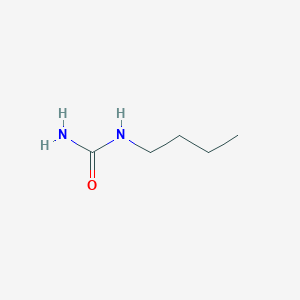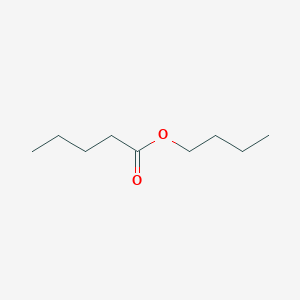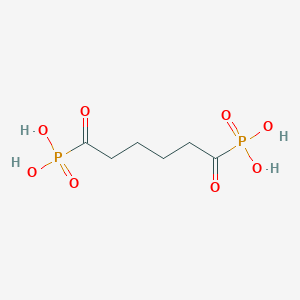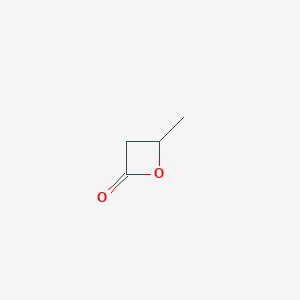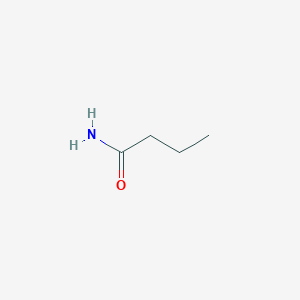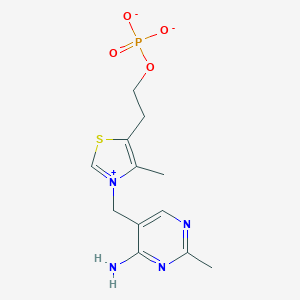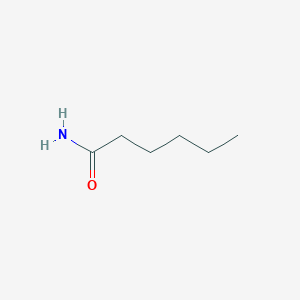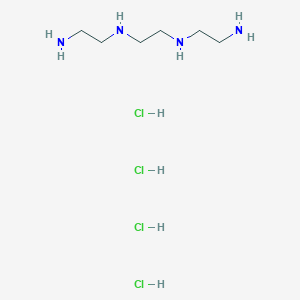
Trientine tetrahydrochloride
Overview
Description
Trientine tetrahydrochloride is a chelating agent used primarily in the treatment of Wilson's disease, a genetic disorder that leads to toxic copper accumulation in the body. It serves as an alternative treatment for patients who are intolerant to penicillamine, another chelating agent. Trientine works by binding to copper and facilitating its excretion from the body, thereby reducing copper levels and alleviating symptoms associated with the disease .
Synthesis Analysis
While the provided papers do not detail the synthesis of trientine tetrahydrochloride, it is known that trientine can be synthesized through chemical reactions involving organic compounds. The synthesis process would typically involve the formation of trientine's backbone by reacting the appropriate amines and then converting it to its tetrahydrochloride salt form to increase its solubility for medical use .
Molecular Structure Analysis
Trientine tetrahydrochloride has a molecular structure that allows it to effectively bind copper ions. Its structure contains multiple amine groups that can coordinate with copper, forming a stable complex that can be excreted from the body. The tetrahydrochloride salt form enhances the solubility of trientine, making it more effective for oral administration .
Chemical Reactions Analysis
Trientine tetrahydrochloride undergoes chemical reactions in the body that result in the chelation of copper. The amine groups in trientine bind to copper ions, forming a complex that is then excreted. This process effectively reduces the copper overload in patients with Wilson's disease. The pharmacokinetics of trientine tetrahydrochloride indicate that it is absorbed more rapidly and provides greater systemic exposure compared to the dihydrochloride salt form .
Physical and Chemical Properties Analysis
Trientine tetrahydrochloride is more soluble than its dihydrochloride counterpart, which is an important property for its use as a medication. A quantitative purity test for trientine tetrahydrochloride has been developed, indicating that it has specific retention factors, linearity, and limits of detection and quantitation at the nanogram level. This highlights the drug's stability and the reliability of its dosage form .
Relevant Case Studies
Several case studies have demonstrated the efficacy of trientine tetrahydrochloride in treating Wilson's disease. In one study, twenty patients with severe penicillamine intolerance were successfully managed with trientine, showing clinical improvement and depletion of body copper stores . Another study used Long-Evans cinnamon rats, an animal model of Wilson's disease, to show that trientine can inhibit the development of hepatitis and hepatic tumors, suggesting its potential in preventing liver-related complications of copper accumulation .
Scientific Research Applications
Treatment of Wilson’s Disease
- Scientific Field: Medical Science, specifically Hepatology .
- Application Summary: Trientine tetrahydrochloride is commonly used for the treatment of Wilson’s Disease, a genetic disorder that prevents the body from removing extra copper, leading to copper accumulation in the liver, brain, and other vital organs .
- Methods of Application: Trientine tetrahydrochloride is administered orally. The specific dosage and duration of treatment depend on the severity of the disease and the patient’s response to therapy .
- Results: Trientine tetrahydrochloride has been shown to be effective in chelating copper, thereby reducing the symptoms of Wilson’s Disease .
Treatment of Hypertrophic Cardiomyopathy
- Scientific Field: Cardiology .
- Application Summary: Trientine tetrahydrochloride has been used in the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by abnormal thickening of the heart muscle .
- Methods of Application: In a clinical trial, patients with HCM were randomized to receive trientine or a placebo for 52 weeks. The primary outcome was the change in left ventricular mass indexed to body surface area, measured using cardiovascular magnetic resonance .
- Results: In preclinical and clinical studies, trientine has been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, improved mitochondrial function, and improved energy metabolism .
Treatment of Heart Failure in Diabetes Patients
- Scientific Field: Endocrinology and Cardiology .
- Application Summary: Trientine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes .
- Results: While specific results from these trials are not detailed in the source, the fact that trientine is being investigated for this application suggests potential benefits in treating heart failure in diabetes patients .
Pharmacokinetic Studies
- Scientific Field: Pharmacology .
- Application Summary: Trientine tetrahydrochloride has been used in pharmacokinetic studies to compare its absorption and systemic exposure with other formulations like trientine dihydrochloride .
- Methods of Application: In a randomized single-center crossover study, healthy adult subjects received a single oral dose equivalent to 600 mg of trientine base. The pharmacokinetics, safety, and tolerability of two different oral formulations of trientine were evaluated .
- Results: The study found that trientine tetrahydrochloride is more rapidly absorbed and provides greater systemic exposure of the active moiety trientine compared with trientine dihydrochloride .
Treatment of Nonalcoholic Steatohepatitis (NASH)
- Scientific Field: Hepatology .
- Application Summary: Trientine tetrahydrochloride has been investigated for the treatment of nonalcoholic steatohepatitis (NASH), a liver disease characterized by inflammation and fat accumulation in the liver .
- Results: While specific results from these trials are not detailed in the source, the fact that trientine is being investigated for this application suggests potential benefits in treating NASH .
Comparative Pharmacokinetic Studies
- Scientific Field: Pharmacology .
- Application Summary: Trientine tetrahydrochloride has been used in comparative pharmacokinetic studies to compare its absorption and systemic exposure with other formulations like trientine dihydrochloride .
- Methods of Application: In a randomized single-center crossover study, healthy adult subjects received a single oral dose equivalent to 600 mg of trientine base. The pharmacokinetics, safety, and tolerability of two different oral formulations of trientine were evaluated .
- Results: The study found that trientine tetrahydrochloride is more rapidly absorbed and provides greater systemic exposure of the active moiety trientine compared with trientine dihydrochloride .
Future Directions
Trientine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been compared with trientine dihydrochloride in a phase 3 head-to-head trial comparing d-Penicillamine with trientine tetrahydrochloride in Wilson’s Disease .
properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDSCYUWAQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H22Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063657 | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trientine tetrahydrochloride | |
CAS RN |
4961-40-4 | |
| Record name | Trientine tetrahydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIENTINE TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

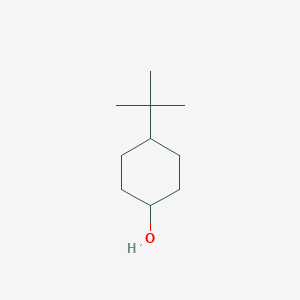
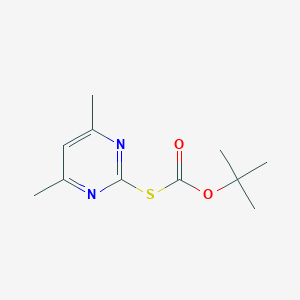
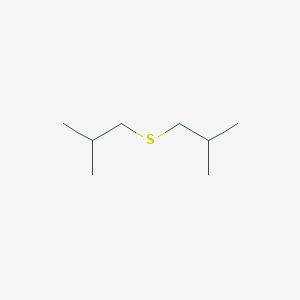
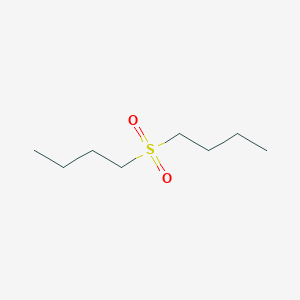
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)
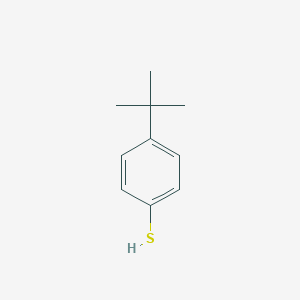
![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)
